

A Technical Guide to the Theoretical Studies of 4-Hydroxyquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic compound of significant interest within medicinal chemistry, belonging to the broader class of quinoline derivatives known for their diverse pharmacological activities.^{[1][2]} As a privileged scaffold, the quinoline ring is central to numerous natural and synthetic bioactive molecules, demonstrating anticancer, antimalarial, antibacterial, and antiviral properties.^{[1][3]} Theoretical and computational chemistry offer powerful methodologies for understanding the structure-activity relationships (SAR) of such compounds at a molecular level.^[1] This guide provides a comprehensive overview of the theoretical studies on **4-Hydroxyquinoline-3-carbaldehyde**, detailing its structural properties, spectroscopic signatures, and electronic characteristics through computational analysis. It further explores its potential as a therapeutic agent by examining molecular docking studies and potential mechanisms of action, offering a valuable resource for the rational design of novel drug candidates.

Molecular Structure and Physicochemical Properties

4-Hydroxyquinoline-3-carbaldehyde, also known as 4-oxo-1H-quinoline-3-carbaldehyde, is a quinolone derivative substituted with a formyl group at the 3-position.^[4] Its structure combines

a benzene ring fused to a pyridine ring, a framework that imparts unique electronic and chemical properties.[2][5]

Below is a summary of its key computed physicochemical properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NO ₂	[4]
Molecular Weight	173.17 g/mol	[4]
IUPAC Name	4-oxo-1H-quinoline-3-carbaldehyde	[4]
Canonical SMILES	C1=CC=C2C(=C1)C(=O)C(=C(N2)C=O	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	1	[4]
Polar Surface Area	46.2 Å ²	[4]
XLogP3	1.2	[4]

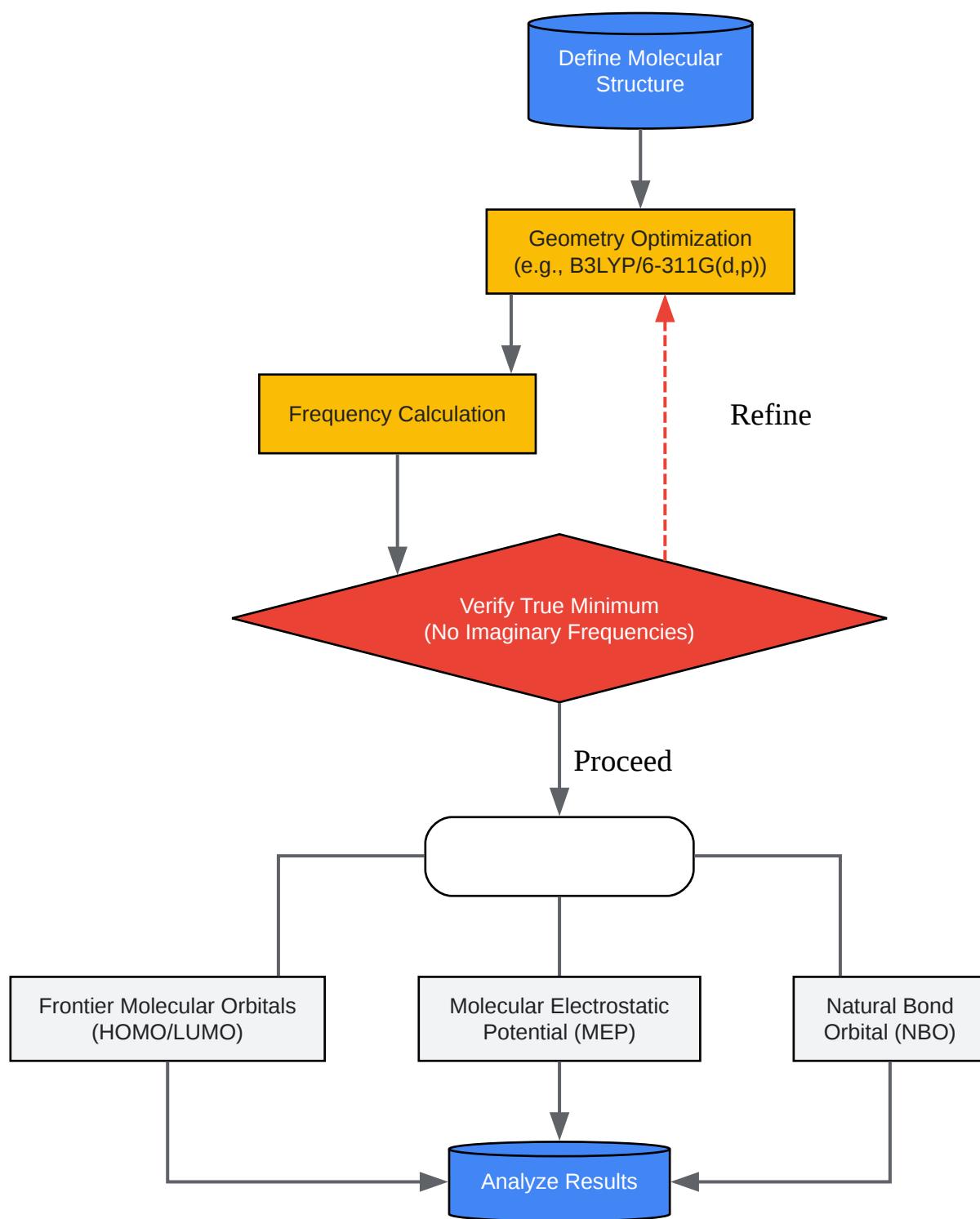
Theoretical and Computational Methodologies

Computational chemistry is an indispensable tool for predicting the molecular properties and reactivity of quinoline derivatives.[1] Density Functional Theory (DFT) and molecular docking are the most common methods employed for these theoretical investigations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.[6] A typical DFT workflow for analyzing a molecule like **4-Hydroxyquinoline-3-carbaldehyde** involves several key steps.

Computational Workflow for DFT Analysis



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Caption: A typical workflow for DFT analysis of a molecule.

Protocol Details:

- Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is commonly achieved using the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p).[6][7][8]
- Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to correct for anharmonicity and improve agreement with experimental data.[9][10]
- Electronic Property Calculation: Once a stable structure is confirmed, various electronic properties are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity, the Molecular Electrostatic Potential (MEP) to identify sites for electrophilic and nucleophilic attack, and Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions.[3][6]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with a biological target like an enzyme or receptor.[12]

Protocol Details:

- Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
- Preparation of the Ligand: The 3D structure of the ligand (**4-Hydroxyquinoline-3-carbaldehyde** or its derivative) is generated and optimized to its lowest energy state, often using DFT methods as described above.

- Docking Simulation: A docking algorithm is used to place the ligand into the active site of the receptor in various conformations and orientations. Each pose is scored based on a scoring function that estimates the binding affinity.
- Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[11][12]

Results of Theoretical Studies

Geometric and Vibrational Analysis

Theoretical calculations provide detailed insights into the molecule's geometry and vibrational modes. While a complete dataset for **4-Hydroxyquinoline-3-carbaldehyde** is not readily available in a single source, data from closely related structures like 4-hydroxy-3-cyano-7-chloro-quinoline allows for the assignment of key vibrational frequencies.

Vibrational Mode	Theoretical Range (cm ⁻¹)	Description
O-H Stretching	~3500	Corresponds to the stretching of the hydroxyl group.
C=O Stretching	1656 - 1675	Characteristic stretching vibration of the aldehyde carbonyl group.[6]
C=C / C=N Stretching	1446 - 1622	Aromatic ring stretching vibrations from the quinoline core.
O-H In-plane Bending	~1260	Bending motion of the hydroxyl group within the molecular plane.[9]
O-H Out-of-plane Bending	600 - 700	Out-of-plane bending of the hydroxyl group.[9]

The calculated bond lengths in quinoline derivatives often show an extended π -electron delocalization across the ring system, which is crucial for their biological activity and nonlinear

optical properties.[3]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key quantum-chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[3][11]

Parameter	Formula	Interpretation
Ionization Energy (I)	$I = -EHOMO$	Energy required to remove an electron.
Electron Affinity (A)	$A = -ELUMO$	Energy released when an electron is added.
Chemical Hardness (η)	$\eta = (I - A) / 2$	Resistance to change in electron distribution.
Electronegativity (χ)	$\chi = (I + A) / 2$	Power to attract electrons.
Electrophilicity Index (ω)	$\omega = \chi^2 / (2\eta)$	A measure of electrophilic power.

For a representative quinoline-3-carbaldehyde hydrazone derivative (compound 3q6), the calculated HOMO-LUMO gap was found to be 0.13377 Hartree, indicating a stable electronic structure.[11] A smaller energy gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for intermolecular interactions.[3] In quinoline derivatives, negative potential regions (typically colored red or yellow) are usually located around electronegative atoms like oxygen and nitrogen, indicating them as favorable sites for electrophilic attack. Positive regions (blue) are found around hydrogen atoms, marking them as sites for nucleophilic attack.[7]

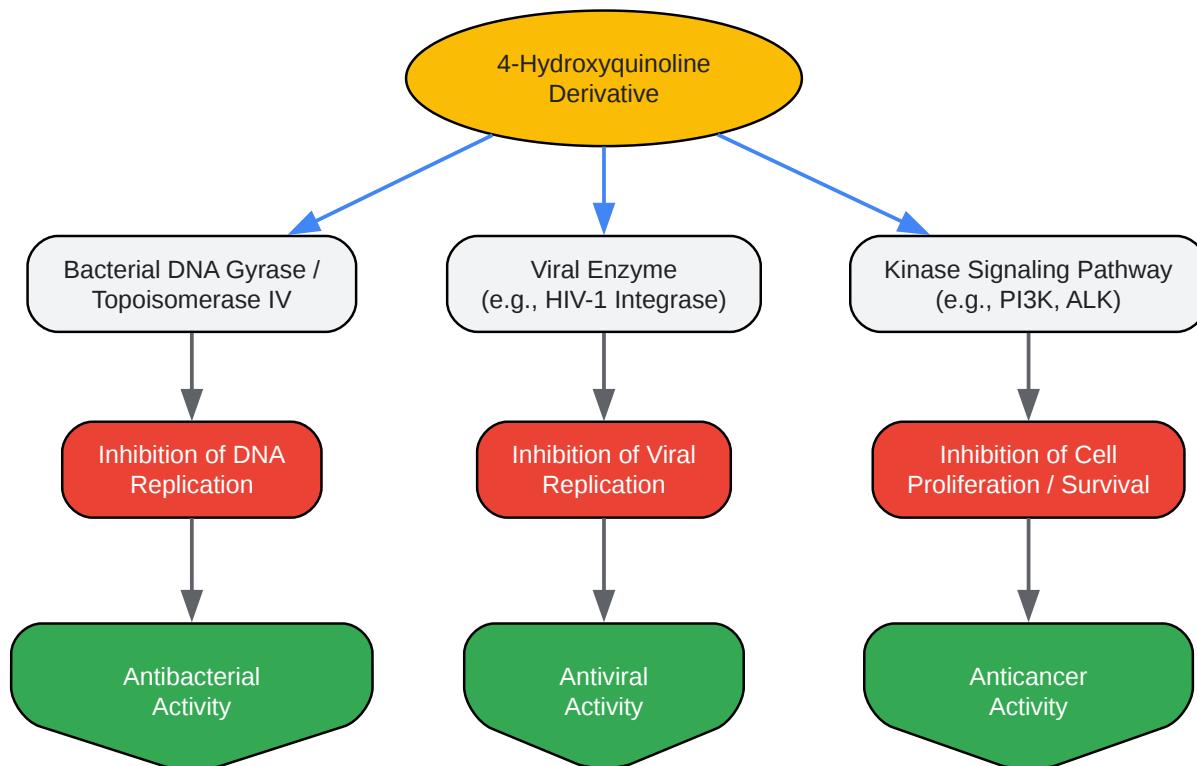
Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry. Theoretical studies on **4-Hydroxyquinoline-3-carbaldehyde** and its derivatives help rationalize their biological activities and guide the design of more potent therapeutic agents.

Molecular Docking and Mechanism of Action

Molecular docking studies have been instrumental in exploring the therapeutic potential of quinoline derivatives. For example, quinoline-3-carbaldehyde hydrazones have been docked into the active site of DNA topoisomerase IV, a key bacterial enzyme.[\[11\]](#) The most effective compounds formed strong hydrogen bonds with critical amino acid residues, such as ARG132, rationalizing their antimicrobial activity.[\[11\]](#) Similarly, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have been docked against the HIV-1 integrase enzyme to explore their potential as anti-HIV agents.[\[13\]](#)

Potential Mechanism of Action for Quinolines

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Caption: Potential mechanisms of action for quinoline derivatives.

Antimicrobial and Anticancer Activity

Derivatives of **4-Hydroxyquinoline-3-carbaldehyde** have been synthesized and evaluated for a range of biological activities.

- **Antibacterial Activity:** Hydrazone derivatives have shown promising activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with MIC values as low as 16 µg/ml.[\[11\]](#)

- Anticancer Activity: The quinoline scaffold can inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K pathway.[14]
- Anti-HIV Activity: 4-hydroxyquinoline derivatives have been designed as potential inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[14][15]

Synthesis Protocols

The formylation of quinoline derivatives to produce carbaldehydes can be achieved through several classical methods, which are crucial for generating the precursors for theoretical and experimental studies.

Common Synthesis Methods:

- Vilsmeier-Haack Reaction: A versatile method for the formylation of electron-rich aromatic compounds.[16][17]
- Reimer-Tiemann Reaction: Involves the ortho-formylation of phenols, applicable to hydroxyquinolines.[16][17]
- Duff Reaction: Uses hexamethylenetetramine for the formylation of activated aromatic rings. [16][17]

Conclusion

Theoretical studies provide invaluable insights into the structural, electronic, and reactive properties of **4-Hydroxyquinoline-3-carbaldehyde**. Methodologies such as DFT and molecular docking are essential for elucidating potential mechanisms of action and guiding the rational design of novel derivatives with enhanced therapeutic efficacy. The combination of computational analysis and experimental validation has positioned the quinoline scaffold as a highly promising framework for the development of new antimicrobial, antiviral, and anticancer agents. This guide summarizes the key theoretical approaches and findings, offering a foundational resource for researchers dedicated to advancing the field of drug discovery.

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